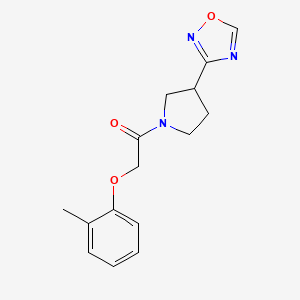

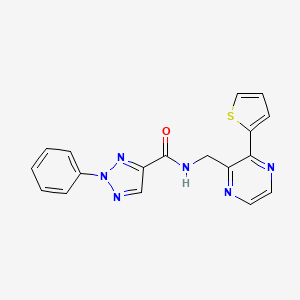

![molecular formula C15H21NO5 B2822021 乙酸 2-(4-{[(叔丁氧基)羰基]氨基}苯氧基)醋酸酯 CAS No. 201810-12-0](/img/structure/B2822021.png)

乙酸 2-(4-{[(叔丁氧基)羰基]氨基}苯氧基)醋酸酯

描述

Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is a chemical compound with the CAS Number: 201810-12-0 and a molecular weight of 295.34 . Its IUPAC name is ethyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is 1S/C15H21NO5/c1-5-19-13(17)10-20-12-8-6-11(7-9-12)16-14(18)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is stored at refrigerated temperatures . The country of origin is CN .科学研究应用

晶体结构和分子间相互作用

- 晶体和分子结构分析: 乙基酯(例如 2-(4-{[(叔丁氧羰基)氨基}苯氧基)乙酸乙酯)用于研究晶体和分子结构。例如,对类似化合物衍生化后的对叔丁基杯[4]芳烃的晶体学分析揭示了固态中的分子内氢键和构象行为 (Ferguson 等人,1996)。

合成和化学转化

高天花板利尿剂的合成: 虽然不是直接针对 2-(4-{[(叔丁氧羰基)氨基}苯氧基)乙酸乙酯,但相关研究涉及使用类似乙基酯的氨甲基衍生物合成利尿剂,展示了它们在药物化学中的潜力 (Lee 等人,1984)。

有机合成中的催化应用: 对 2-(4-{[(叔丁氧羰基)氨基}苯氧基)乙酸乙酯等化合物的研究有助于理解有机合成中的催化作用。例如,对酶促水解在某些药物生产中的研究证明了类似乙基酯在促进化学反应中的作用 (Bevilaqua 等人,2004)。

抗氧化特性和应用

- 抗氧化活性的研究: 乙酸乙酯(该化合物的一个组成部分)广泛用于探索各种物质的抗氧化活性。例如,对漆树(Rhus verniciflua Stokes)乙酸乙酯馏分的抗氧化能力的研究突出了此类化合物在识别和量化生物活性酚类化合物中的重要性 (Chen 等人,2017)。

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and interaction with its targets.

安全和危害

属性

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-5-19-13(17)10-20-12-8-6-11(7-9-12)16-14(18)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVZCBNGMUMVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,6-Difluorospiro[2.5]octan-2-yl)prop-2-enamide](/img/structure/B2821940.png)

![4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2821942.png)

![3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2821943.png)

![N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821945.png)

![2-(benzylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2821948.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2821950.png)